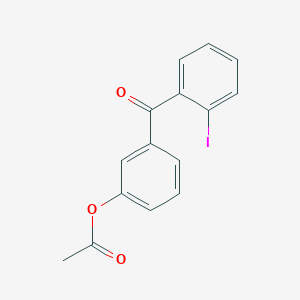

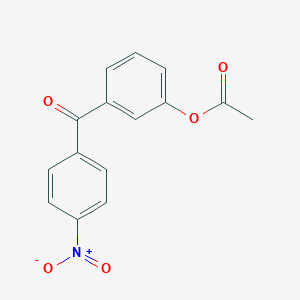

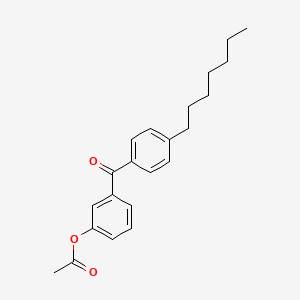

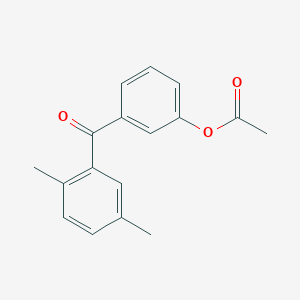

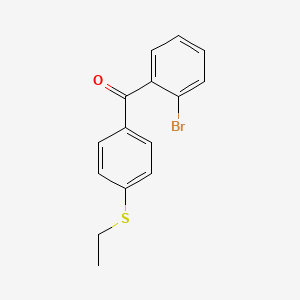

2-Bromo-4'-(ethylthio)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves halogenation reactions, as seen in the synthesis of 2-(bromomethyl)benzophenone, which is prepared by side-chain bromination of 2-methylbenzophenone . Another example is the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene, which is achieved through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-4'-(ethylthio)benzophenone could potentially be carried out through similar halogenation strategies or by functionalizing existing brominated benzophenone compounds with ethylthio groups.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction . These techniques can reveal the presence of intramolecular hydrogen bonding, as well as the overall conformation of the molecule. For 2-Bromo-4'-(ethylthio)benzophenone, similar analytical methods would likely be employed to determine the structure and confirm the presence of the ethylthio substituent.

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, they can undergo nucleophilic substitution reactions to form azaheterocycles or can be involved in cycloaddition reactions to generate isobenzofurans . The reactivity of 2-Bromo-4'-(ethylthio)benzophenone would be expected to be similar, with the potential to engage in reactions that could lead to the formation of new heterocyclic compounds or other interesting structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary widely depending on the substituents present on the benzophenone core. For example, compounds can exhibit different inhibitory activities against enzymes like α-glucosidase and α-amylase , or they can show unique fluorescence properties . The properties of 2-Bromo-4'-(ethylthio)benzophenone would need to be studied experimentally, but it could potentially show similar biological activity or photophysical behavior based on the properties of related compounds.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Generation of Isobenzofurans : 2-Bromo-4'-(ethylthio)benzophenone, similar to other bromobenzophenones, can be involved in reactions that generate isobenzofurans, which are intermediates in the synthesis of various organic compounds. Faragher and Gilchrist (1976) demonstrated that 2-(bromomethyl)benzophenone, a related compound, when heated with olefinic or acetylenic dienophiles, can form naphthalene derivatives, suggesting a potential pathway for the synthesis of complex organic molecules (Faragher & Gilchrist, 1976).

Photoinitiators and Cross-Linking Agents : Benzophenone derivatives have been used to prepare photoinitiators and photo-cleavable protein cross-linking agents. This suggests potential applications in acrylate polymerization and in the creation of materials with specific properties, as discussed by Sibi (2000) (Sibi, 2000).

Synthesis of Fluorescent Materials : A study by Zuo-qi (2015) on 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to 2-Bromo-4'-(ethylthio)benzophenone, shows the potential for synthesizing materials with unique fluorescence properties, which could be relevant in the development of optical materials and sensors (Zuo-qi, 2015).

Catalytic Applications

- Use in Palladium-Catalyzed Reactions : Benzophenone derivatives have been explored in the context of palladium-catalyzed reactions. Atla et al. (2009) reported on the use of cyclopalladated complexes involving benzophenone derivatives in Heck arylation, indicating a potential role in organic synthesis, particularly in the pharmaceutical industry (Atla et al., 2009).

Biochemical and Medical Applications

Carbonic Anhydrase Inhibition : Balaydın et al. (2012) synthesized and studied bromophenol derivatives, including those derived from bromobenzophenones, for their ability to inhibit human carbonic anhydrase II, an enzyme target in treating various diseases (Balaydın et al., 2012).

Antitumor Properties : Prabhakar et al. (2006) demonstrated that substituted benzophenone analogues exhibit anti-tumor effects in Ehrlich ascites tumor cells. This suggests the potential of benzophenone derivatives in cancer research and treatment (Prabhakar et al., 2006).

Photophysical and Material Science Applications

- Study of Vibrational Spectra and Macroscopic Properties : Babkov et al. (2008) investigated the impact of bromine substitution in benzophenone derivatives on their vibrational spectra and macroscopic properties, indicating relevance in material science and molecular engineering (Babkov et al., 2008).

Propriétés

IUPAC Name |

(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADICNTWFPGVJRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4'-(ethylthio)benzophenone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.